3-(2-methylpropyl)-1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione
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Description
The compound contains several functional groups including a trifluoromethyl group, a phenyl group, an oxadiazole ring, and a tetrahydroquinazoline dione group. These groups could potentially confer interesting chemical and physical properties to the compound .
Molecular Structure Analysis
The presence of the trifluoromethyl group could introduce strong electron-withdrawing effects, which could influence the reactivity of the compound . The oxadiazole ring is a heterocyclic compound that is often used in medicinal chemistry due to its stability and bioactivity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the trifluoromethyl group and the oxadiazole ring. The trifluoromethyl group is known to be a strong electron-withdrawing group, which could make the compound more reactive .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group could increase the compound’s lipophilicity, potentially enhancing its ability to cross biological membranes .Future Directions
Properties
IUPAC Name |
3-(2-methylpropyl)-1-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F3N4O3/c1-13(2)11-29-20(30)16-5-3-4-6-17(16)28(21(29)31)12-18-26-19(27-32-18)14-7-9-15(10-8-14)22(23,24)25/h3-10,13H,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICTAVMZMNCVHFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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